molecular formula C23H32N4O5S2 B4727265 N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE

Cat. No.: B4727265
M. Wt: 508.7 g/mol
InChI Key: KBZJZZSHOCEZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups, a fluorene core, and sulfonamide functionalities, making it a versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of fluorene derivatives with dimethylamino propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets. The dimethylamino groups can interact with biological macromolecules, while the fluorene core provides structural stability. The sulfonamide groups may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both chemical versatility and robustness.

Properties

IUPAC Name

2-N,7-N-bis[3-(dimethylamino)propyl]-9-oxofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O5S2/c1-26(2)13-5-11-24-33(29,30)17-7-9-19-20-10-8-18(16-22(20)23(28)21(19)15-17)34(31,32)25-12-6-14-27(3)4/h7-10,15-16,24-25H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZJZZSHOCEZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N2,N7-BIS[3-(DIMETHYLAMINO)PROPYL]-9-OXO-9H-FLUORENE-2,7-DISULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.